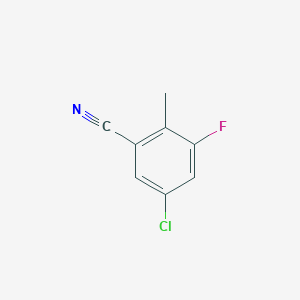

5-Chloro-3-fluoro-2-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

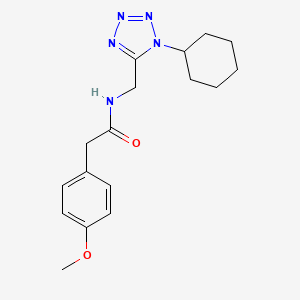

5-Chloro-3-fluoro-2-methylbenzonitrile is a chemical compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.58 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrile group (-CN), a chlorine atom, a fluorine atom, and a methyl group (-CH3) attached to it . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.58 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Spectroscopic and Nonlinear Optical Properties

- Spectroscopic Analysis : 5-fluoro-2-methylbenzonitrile, a closely related molecule, has been analyzed using FT-IR and FT-Raman spectroscopy. Density Functional Theory (DFT) was employed to determine molecular geometry, vibrational frequencies, and bonding features in the ground state. These findings provide essential data for understanding the molecular structure and properties of similar compounds like 5-Chloro-3-fluoro-2-methylbenzonitrile (Kumar & Raman, 2017).

- Non-Linear Optical (NLO) Applications : The NLO properties of 5-fluoro-2-methylbenzonitrile have been studied, revealing potential applications in frequency doubling and Second Harmonic Generation (SHG). This suggests that this compound may also have significant NLO properties (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Synthesis and Reactivity

- Reactivity in Nucleophilic Substitution : A study on meta-halo-3-methylbenzonitrile derivatives, including fluorinated variants, showed reactivity towards aromatic nucleophilic substitution. This could provide insights into the reactivity of this compound in similar chemical reactions (Guo et al., 2008).

- Synthesis of Related Compounds : The synthesis of related compounds, such as 3-fluoro-4-methylbenzonitrile, has been successfully achieved, indicating possible synthetic routes and practical applications for this compound in developing new products like pesticides (Min, 2006).

Molecular Interactions and Properties

- Vibrational Analysis : Research on 3-fluoro-4-methylbenzonitrile, a related compound, has explored its molecular geometry, electronic properties, and non-linear optical activity. This information can shed light on the physical and chemical properties of this compound (Suni et al., 2018).

- Effect of Halogen Substitution : The photochemistry of halogen-substituted benzonitriles, including the study of 5-chloro-2-hydroxybenzonitrile, provides insights into the effects of halogen substitution on molecular behavior, relevant to understanding this compound (Bonnichon et al., 1999).

Propiedades

IUPAC Name |

5-chloro-3-fluoro-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWOEHXVCCYJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)

![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)

![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)

![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)